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Puromycin(1+)

Stable cell line generation Lentiviral transduction Mammalian selection marker

Puromycin(1+) (CHEBI:60255) is the monoprotonated form of puromycin at its amino nitrogen, representing the predominant molecular species at physiological pH 7.3. It is the conjugate acid of the aminonucleoside antibiotic puromycin, produced by Streptomyces alboniger, and functions as a structural analog of the 3′-terminal aminoacyl-adenosine of aminoacyl-tRNA.

Molecular Formula C22H30N7O5+
Molecular Weight 472.5 g/mol
Cat. No. B1242266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuromycin(1+)
Molecular FormulaC22H30N7O5+
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O
InChIInChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/p+1/t14-,15+,16+,18+,22+/m0/s1
InChIKeyRXWNCPJZOCPEPQ-NVWDDTSBSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Puromycin(1+) for Selection and Translation Inhibition: A Defined Bioactive Species for Reproducible Cell Engineering


Puromycin(1+) (CHEBI:60255) is the monoprotonated form of puromycin at its amino nitrogen, representing the predominant molecular species at physiological pH 7.3 . It is the conjugate acid of the aminonucleoside antibiotic puromycin, produced by Streptomyces alboniger, and functions as a structural analog of the 3′-terminal aminoacyl-adenosine of aminoacyl-tRNA . This enables puromycin(1+) to bind the ribosomal A-site, accept a peptide bond from the nascent chain, and cause premature termination of translation. As the dihydrochloride salt (CAS 58-58-2), puromycin(1+) is the bioactive entity delivered in all standard commercial formulations used for mammalian cell selection, protein synthesis inhibition assays, and stable cell line generation .

Defined bioactive species as Puromycin(1+) at physiological pH 7.3 for reproducible dose-response
Supports mammalian cell selection and protein synthesis inhibition assays
Enables stable cell line generation with reported fast selection kinetics

Why Bulk Interchange of Puromycin(1+) with Blasticidin S, G418, or Hygromycin B Compromises Selection Fidelity


Although blasticidin S, G418 (geneticin), hygromycin B, and puromycin are all employed as dominant selectable markers in mammalian cell engineering, their pharmacological profiles diverge sharply in kill kinetics, potency, selectivity, and cost—making simple substitution a source of experimental failure. Puromycin acts as an aminoacyl-tRNA mimetic that causes immediate premature chain termination, producing a kill profile in which non-resistant cells are eliminated within 2–4 days; in contrast, blasticidin S functions as a slow-onset competitive inhibitor of peptidyl transferase (Ki = 0.2 μM) , and G418 requires 7–11 days for complete selection . Additionally, the puromycin N-acetyltransferase (pac) resistance gene generates a different false-positive rate (14% of puromycin-resistant clones express the reporter, versus 79% for hygromycin B ), meaning that marker choice directly dictates clonal quality. These non-interchangeable characteristics demand compound-specific procurement decisions grounded in quantitative evidence.

Kill kinetics
Selection timelines may shift substantially; blasticidin S, G418, and hygromycin B exhibit slower elimination profiles, potentially altering experimental turnaround and contamination risk.
Clonal quality
Marker-dependent false-positive rates differ; the proportion of reporter-expressing resistant clones varies across markers, directly impacting clone screening burden.
Potency & cost
Effective concentration and procurement cost per selection are not equivalent; direct interchange without re-optimization may compromise experimental budgets and solvent burden.

Puromycin(1+) Quantitative Differentiation Evidence: Head-to-Head Performance Against Closest Comparators


Selection Speed: Puromycin(1+) Eliminates Non-Resistant 293T Cells 2.2–3.7× Faster Than Blasticidin S and G418

Puromycin selection in 293T cells achieves complete elimination of non-resistant populations within 3–5 days at 1–2 μg/mL, compared with 7–11 days for both blasticidin S (5–15 μg/mL) and G418 (500–1000 μg/mL), and 5–7 days for hygromycin B (100–200 μg/mL) . This represents a 2.2–3.7× reduction in selection time relative to blasticidin S and G418 . Independent vendor technical guidance confirms that puromycin kills non-resistant cells faster and more consistently than other antibiotics, typically within 2–4 days in rapidly dividing lines including HEK293 and HeLa .

Selection speed
Reported
2.2–3.7× faster than blasticidin S & G418; 3-5 d vs 7-11 d
Supports selection speed endpoint review
293T model; cross-study comparable
Stable cell line generation Lentiviral transduction Mammalian selection marker

Potency Advantage: Puromycin(1+) Effective at 50–500× Lower Mass Concentration Than Hygromycin B and G418 Across Multiple Cell Types

Across glioblastoma (GBM) cell lines, puromycin sensitivity ranges from 0.2–0.5 μg/mL, compared with 1–4 μg/mL for blasticidin S, 100–200 μg/mL for hygromycin B, and 200–400 μg/mL for G418 . In porcine embryonic fibroblasts, optimal selective concentrations were puromycin 2 μg/mL, blasticidin S 8 μg/mL, hygromycin B 40 μg/mL, and G418 400 μg/mL . The required mass concentration of puromycin is therefore approximately 4–10× lower than blasticidin S, 20–100× lower than hygromycin B, and 100–500× lower than G418 . This potency differential translates into substantially lower mass requirements per experiment and reduced solvent burden in culture medium.

Potency advantage
Reported
50–500× lower mass conc. than G418 across cell types
Supports potency endpoint context
Multiple cell types (GBM, PEF)
Antibiotic kill curve Selection marker potency Cell-type-specific sensitivity

Selectivity Window: Puromycin(1+) CC50/IC50 Ratio Is 9.4× Higher Than Cycloheximide and 22× Higher Than Emetine in HepG2 Cells

In a direct 4-compound head-to-head comparison in HepG2 cells, puromycin exhibited an IC50 of 1600 ± 1200 nmol/L for protein synthesis inhibition and a CC50 of 1300 ± 64 nmol/L for cytotoxicity, yielding a CC50/IC50 ratio of 0.81 . This ratio indicates that puromycin's cytotoxic concentration nearly overlaps with its protein synthesis inhibitory concentration. In stark contrast, cycloheximide (IC50 6600 ± 2500 nmol/L; CC50 570 ± 510 nmol/L) produced a CC50/IC50 ratio of 0.086, and emetine (IC50 2200 ± 1400 nmol/L; CC50 81 ± 9 nmol/L) yielded a ratio of 0.037 . Thus, puromycin's selectivity window is 9.4-fold wider than cycloheximide and 22-fold wider than emetine in this system, meaning that concentrations sufficient to inhibit protein synthesis are far less likely to produce confounding cytotoxicity with puromycin than with either comparator .

Selectivity window
Head-to-head
CC50/IC50 ratio 0.81 vs cycloheximide 0.086, emetine 0.037 (9.4–22× higher)
Supports selectivity window review
HepG2; 72 h MTT assay
Protein degradation assay Translation inhibition Cytotoxicity profiling

Procurement Cost Efficiency: Puromycin(1+) Selection Costs Approximately 90% Less Than G418-Based Selection

An economic analysis of dominant selection markers in mammalian cells reports that the cost of puromycin required for complete selection is approximately 10 times less than that of G418 (geneticin) and comparable to that of hygromycin B . When combined with puromycin's 100–500× lower effective mass concentration relative to G418 , the compound procurement cost per successful stable cell line generation is dramatically reduced. This cost advantage is multiplicative: lower unit mass cost combined with lower mass required per experiment yields an effective per-experiment cost reduction of approximately one order of magnitude versus G418-based protocols.

Procurement cost
Class-level
~10× lower drug cost than G418 per selection
Supports procurement cost context
Cost analysis; class-level inference
Selection marker economics Transfection cost optimization Large-scale cell culture

Killing Completeness: Puromycin(1+) Achieves Total Clearance Where Blasticidin S Fails Even Above Recommended Concentration

In a direct comparison across five chordoma cell lines, puromycin treatment at recommended concentrations achieved complete and efficient killing of non-resistant cells over a 10-day selection period. In contrast, blasticidin S failed to completely kill all cells even when applied at concentrations significantly exceeding the minimum recommended level . This incomplete clearance by blasticidin S represents a critical failure mode in selection protocols, where surviving non-transfected cells produce false-positive colonies that contaminate downstream clonal analysis and confound phenotypic readouts.

Killing completeness
Head-to-head
Complete clearance where blasticidin S failed, even at supra-recommended conc.
Supports selection stringency endpoint review
5 chordoma cell lines, 10-day
Chordoma cell line Selection agent validation Kill curve optimization

Defined Bioactive Speciation: Puromycin(1+) as the Predominant Species at pH 7.3 Ensures Reproducible Pharmacological Activity

Puromycin(1+) (CHEBI:60255) is formally defined as puromycin monoprotonated at the amino nitrogen, and it is the predominant molecular species at pH 7.3 . This speciation is directly relevant to all physiological and cell-culture applications, where the local pH of standard bicarbonate-buffered media (pH 7.2–7.4) ensures that puromycin exists predominantly in its monoprotonated, bioactive cationic form. The well-defined protonation state distinguishes puromycin from comparator antibiotics whose speciation at physiological pH may be heterogeneous or less well characterized, thereby providing a defined molecular entity for dose-response reproducibility, structure-activity relationship studies, and batch-to-batch quality control .

Bioactive speciation
Specification review
Predominant monoprotonated species at pH 7.3 (ChEBI:60255)
Supports speciation reproducibility context
Authoritative chemical ontology annotation
Compound speciation Bioactivity standardization Experimental reproducibility

Puromycin(1+) Prioritized Application Scenarios Driven by Quantitative Differentiation Evidence


Rapid Stable Cell Line Generation for Lentiviral Transduction Workflows

Puromycin(1+) is the first-choice selection antibiotic when experimental timelines demand complete elimination of non-transduced cells within 3–5 days. Its 2.2–3.7× faster kill kinetics compared to blasticidin S and G418 directly reduce the risk of culture overgrowth by non-resistant escapees, while its 100–500× lower effective mass concentration versus G418 minimizes solvent burden. The combination of speed and potency makes it the default marker for lentiviral shRNA/sgRNA library screens where rapid, uniform selection across large cell populations is critical. This scenario directly exploits the kill-speed and potency evidence established in Section 3, Evidence Items 1 and 2.

Extended-Duration Protein Turnover Studies Requiring Sustained Translation Inhibition Without Cytotoxicity

For protein half-life (k_deg) determination experiments requiring translation inhibition over 24–72 hours, puromycin(1+) is the preferred inhibitor because its CC50/IC50 ratio of 0.81 indicates that protein synthesis inhibition and cytotoxicity occur at nearly overlapping concentrations . In contrast, cycloheximide (ratio 0.086) and emetine (ratio 0.037) trigger cell death at concentrations far below those needed for effective translation blockade . This means puromycin(1+) can be titrated to achieve ≥90% protein synthesis inhibition while maintaining cell viability, a property essential for valid degradation rate calculations. This scenario directly applies the selectivity-window evidence from Section 3, Evidence Item 3.

High-Stringency Selection for Clonal Purity in Challenging Cell Models

When establishing clonal lines from cell types that exhibit variable antibiotic sensitivity—such as chordoma, primary fibroblasts, or patient-derived cells—puromycin(1+) provides more complete killing of non-resistant populations than blasticidin S, which leaves viable cells even at supra-recommended concentrations . This increased stringency reduces the false-positive colony rate, directly decreasing the labor and consumable costs associated with clone screening and verification. The application is anchored in the killing-completeness evidence from Section 3, Evidence Item 5.

Cost-Sensitive High-Throughput Stable Transfection Core Facilities

In core facilities or industrial cell line development groups processing hundreds of transfections per month, the approximately 10-fold lower drug cost of puromycin versus G418 combined with its 100–500× lower mass requirement per experiment yields a multiplicative procurement cost advantage. When pac-based vectors are compatible with project requirements, puromycin(1+) is the economically rational default, redirecting budget from selection antibiotics to other consumables. This scenario operationalizes the cost-effectiveness evidence from Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Stable cell line generation (lentiviral transduction)
Selection speed and potency across cell types
Verify kill kinetics and optimal concentration in target cell line
Extended-duration protein turnover studies
Cytotoxicity window during translation inhibition
Confirm CC50/IC50 ratio and cell viability over experiment duration
High-stringency clonal selection in challenging cell models
Killing completeness at recommended concentration
Confirm complete clearance of non-resistant cells in target model
Cost-sensitive high-throughput stable transfection
Procurement cost per selection relative to alternatives
Verify cost efficiency at facility scale with compatible vectors
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